[1-(3-Chloro-benzyl)-piperidin-3-yl]-methanol
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Overview
Description
[1-(3-Chloro-benzyl)-piperidin-3-yl]-methanol: is a chemical compound with the molecular formula C13H18ClNO It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a chlorobenzyl group attached to the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(3-Chloro-benzyl)-piperidin-3-yl]-methanol typically involves the reaction of 3-chlorobenzyl chloride with piperidine, followed by reduction of the resulting intermediate. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The intermediate product is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to yield the final compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of solvents, catalysts, and reaction conditions is optimized to ensure high yield and purity of the product. Common solvents used in the industrial synthesis include ethanol, methanol, and dichloromethane.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-(3-Chloro-benzyl)-piperidin-3-yl]-methanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used. For example, reduction with lithium aluminum hydride can yield alcohols.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Sodium hydroxide, potassium carbonate, and various nucleophiles.
Major Products Formed:
Oxidation: Ketones, aldehydes, and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Chemistry: [1-(3-Chloro-benzyl)-piperidin-3-yl]-methanol is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: In biological research, this compound is studied for its potential effects on cellular processes. It may be used in the development of new drugs or as a tool to investigate biochemical pathways.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new therapeutic agents. Its unique structure allows for the exploration of various pharmacological activities.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It may also be employed in the development of new catalysts and reagents for chemical processes.
Mechanism of Action
The mechanism of action of [1-(3-Chloro-benzyl)-piperidin-3-yl]-methanol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-Benzyl-3-chloropiperidine: A structurally related compound with similar chemical properties.
3-Chlorobenzylamine: Another compound containing the chlorobenzyl group, used in different chemical reactions.
Piperidine derivatives: Various piperidine-based compounds with diverse applications in chemistry and biology.
Uniqueness: [1-(3-Chloro-benzyl)-piperidin-3-yl]-methanol is unique due to its specific combination of the piperidine ring and the chlorobenzyl group. This structural feature imparts distinct chemical reactivity and potential biological activity, making it valuable for a wide range of scientific research and industrial applications.
Properties
IUPAC Name |
[1-[(3-chlorophenyl)methyl]piperidin-3-yl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO/c14-13-5-1-3-11(7-13)8-15-6-2-4-12(9-15)10-16/h1,3,5,7,12,16H,2,4,6,8-10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKJRNNAFSPKFLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC(=CC=C2)Cl)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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